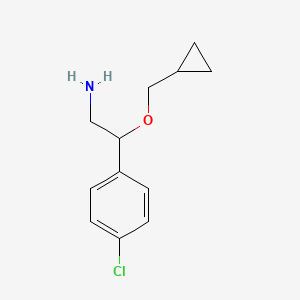
2-(4-Chlorophenyl)-2-(cyclopropylmethoxy)ethan-1-amine
説明
2-(4-Chlorophenyl)-2-(cyclopropylmethoxy)ethan-1-amine is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Chlorophenyl)-2-(cyclopropylmethoxy)ethan-1-amine, also known by its chemical structure and various identifiers, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H16ClNO
- SMILES Notation : C1CC1COC(CN)C2=CC=C(C=C2)Cl
- InChIKey : VMVKQNVNUJNNGI-UHFFFAOYSA-N
The compound features a chlorophenyl group and a cyclopropylmethoxy moiety, which may contribute to its pharmacological properties.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin receptors. For instance, the presence of the chlorophenyl group suggests potential activity at serotonin receptor sites, which are critical in mood regulation and other neurological functions .
Case Studies and Experimental Data
While direct case studies on this compound are sparse, related research offers valuable insights:
-
Serotonin Receptor Interaction :
- A study on structurally related compounds demonstrated significant binding affinity for serotonin receptors (5-HT1A, 5-HT1B, 5-HT3A) and the serotonin transporter (SERT). This suggests that this compound may exhibit similar properties.
- Pharmacological Effects :
- Potential as a Therapeutic Agent :
Comparative Analysis Table
| Property/Activity | This compound | Related Compounds |
|---|---|---|
| Molecular Structure | C12H16ClNO | Varies |
| Receptor Affinity | Potential for serotonin receptors | High in analogs |
| Therapeutic Use | Under investigation | Antidepressants |
| Bioavailability | Not specifically studied | Varies |
科学的研究の応用
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to 2-(4-chlorophenyl)-2-(cyclopropylmethoxy)ethan-1-amine may possess antidepressant properties. The mechanism of action is likely linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that such compounds can lead to increased levels of these neurotransmitters, which are crucial in mood regulation .
2. Analgesic Properties
The compound's structural resemblance to known analgesics suggests potential pain-relieving effects. Preliminary studies have indicated that derivatives of this class can inhibit pain pathways, possibly through interaction with opioid receptors or by modulating inflammatory responses .
Biological Research Applications
1. Neuropharmacology
In neuropharmacological studies, the compound has been evaluated for its effects on cognitive functions and neuroprotection. Initial findings suggest that it may enhance synaptic plasticity and could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
2. Cancer Research
The potential role of this compound in cancer research is being explored, particularly concerning its ability to influence cell signaling pathways involved in tumor growth and metastasis. Some studies have indicated that similar compounds can induce apoptosis in cancer cells while sparing normal cells .
Case Studies and Research Findings
特性
IUPAC Name |
2-(4-chlorophenyl)-2-(cyclopropylmethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-5-3-10(4-6-11)12(7-14)15-8-9-1-2-9/h3-6,9,12H,1-2,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVKQNVNUJNNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(CN)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















